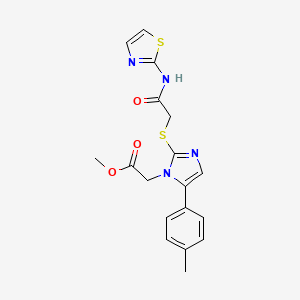

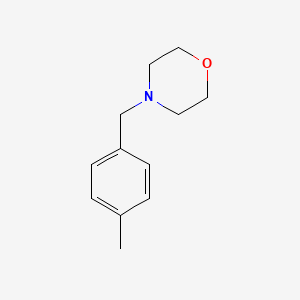

![molecular formula C13H18ClN3 B2646262 (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 1803604-53-6](/img/structure/B2646262.png)

(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride”, imidazoles in general can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Applications De Recherche Scientifique

Synthesis and Antifungal Properties Research indicates that derivatives of 1H-imidazol-1-amine, including compounds structurally similar to (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride, have shown promising antifungal activities. The synthesis of these compounds involved the use of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine as a starting material. These derivatives exhibited both fungal growth inhibition and cellular selectivity, indicating their potential in antifungal applications (Setzu et al., 2002).

Synthesis and Chemical Properties Various synthesis methods and transformations of 1H-imidazole derivatives have been explored. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives involved ethyl imidate hydrochlorides and led to compounds with confirmed structures through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008). Similarly, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents involved a series of reactions starting with cyclization and ending with treatments to give primary amines (Starrett et al., 1989).

Analytical Applications The compound PPIA, structurally related to this compound, was used in the determination of amines by high-performance liquid chromatography with fluorescence detection. This method showed good reproducibility and satisfactory results for the determination of aliphatic amines from real wastewater and biological samples, highlighting the potential use of such compounds in analytical chemistry (You et al., 2006).

Corrosion Inhibition Imidazoline derivatives have been investigated for their corrosion inhibition properties. Novel imidazoline derivatives were tested as corrosion inhibitors for mild steel in hydrochloric acid solution. The study involved weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests. The results confirmed the efficiency of these compounds as corrosion inhibitors, with one of the chloride-substituted compounds showing particularly promising performance (Zhang et al., 2015).

Propriétés

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-11-4-2-3-5-12(11)6-7-14-10-13-15-8-9-16-13;/h2-5,8-9,14H,6-7,10H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALDMFNIDABZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNCC2=NC=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2646182.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)

![2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2646195.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)

![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)